molecular formula C8H8Cl2N2 B8188975 [1,6]Naphthyridine dihydrochloride CAS No. 54902-68-0

[1,6]Naphthyridine dihydrochloride

Cat. No.: B8188975
CAS No.: 54902-68-0
M. Wt: 203.07 g/mol
InChI Key: QEGGDAGJVDTPHT-UHFFFAOYSA-N
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Description

[1,6]Naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems formed by the fusion of two pyridine rings through adjacent carbon atoms. This compound is known for its significant pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,6]Naphthyridine dihydrochloride typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro [1,6]-naphthyridine derivatives in high yields . Another approach includes the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in dimethylformamide/water under stirring conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for scalability and yield, are applied.

Chemical Reactions Analysis

Types of Reactions: [1,6]Naphthyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to naphthyridine N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[1,6]Naphthyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,6]Naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as topoisomerase I and kinases like mTOR and c-Met kinase. These interactions lead to the disruption of cellular processes essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: [1,6]Naphthyridine dihydrochloride is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its diverse pharmacological properties make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,6-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-6H;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGDAGJVDTPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705253
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54902-68-0
Record name 1,6-Naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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